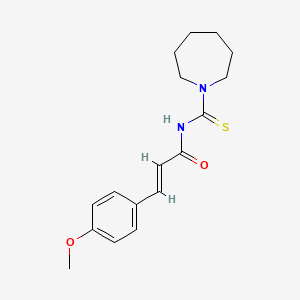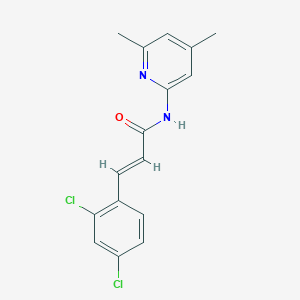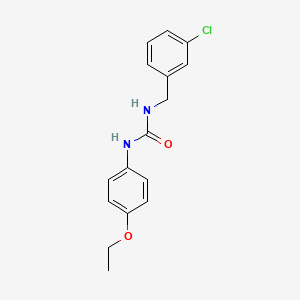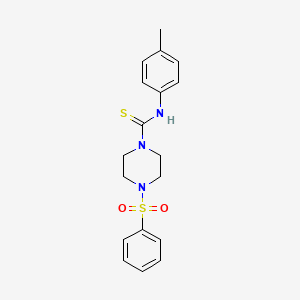
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide, also known as AZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AZPA is a member of the acrylamide family and has a unique structure that makes it a promising candidate for research.
Wissenschaftliche Forschungsanwendungen
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields such as materials science, medicinal chemistry, and biochemistry. In materials science, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been used as a monomer to synthesize copolymers with other acrylamide derivatives, which have shown promising properties such as thermal stability and mechanical strength (2). In medicinal chemistry, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest (3). In biochemistry, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been used as a probe to study protein-ligand interactions. N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide binds to proteins with high affinity and specificity, making it a useful tool for studying protein function (4).
Wirkmechanismus
The mechanism of action of N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential (3). N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division (5).
Biochemical and Physiological Effects:
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been shown to bind to proteins with high affinity and specificity, making it a useful tool for studying protein-ligand interactions (4). Physiologically, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit their growth (3).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its unique structure, which makes it a promising candidate for research in various fields. N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide also has high affinity and specificity for binding to proteins, making it a useful tool for studying protein function. However, one limitation of using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide. One direction is to further investigate its potential as an anticancer agent and to develop more potent derivatives. Another direction is to explore its potential applications in materials science, such as using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide-based copolymers in electronic devices. Additionally, more research could be done to understand the mechanism of action of N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide and its effects on protein function.
Conclusion:
In conclusion, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is a promising chemical compound that has potential applications in various fields. Its unique structure and high affinity for binding to proteins make it a useful tool for research. Future research on N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide could lead to the development of new materials and drugs with important applications in medicine and technology.
Synthesemethoden
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by reacting 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-azepanethiol to form N-(4-methoxyphenylacetyl)-1-azepanethiol. Finally, this compound is reacted with acryloyl chloride to form N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide (1).
Eigenschaften
IUPAC Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-15-9-6-14(7-10-15)8-11-16(20)18-17(22)19-12-4-2-3-5-13-19/h6-11H,2-5,12-13H2,1H3,(H,18,20,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXCQAKUUPCUMF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)



![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)

![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)